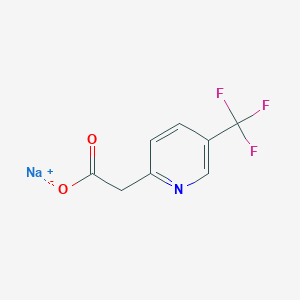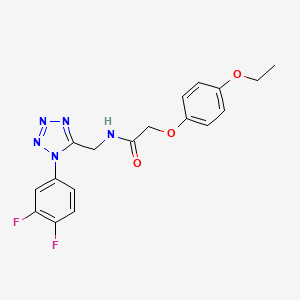
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenoxy)acetamide” is an organic compound. It contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom. The tetrazole ring is attached to a 3,4-difluorophenyl group and a 4-ethoxyphenoxyacetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrazole ring, the 3,4-difluorophenyl group, and the 4-ethoxyphenoxyacetamide group. The difluorophenyl group would introduce electron-withdrawing fluorine atoms, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tetrazole ring and the fluorine atoms could influence its polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Antifungal Applications
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenoxy)acetamide: (let’s call it Compound X ) has potential antifungal properties. Its structure suggests that it could inhibit fungal growth by interfering with essential cellular processes. Researchers are investigating its efficacy against various fungal pathogens, including Aspergillus species, Candida, and other clinically relevant fungi .
Late-Stage Functionalization
Due to the side effects associated with the antifungal drug voriconazole (VN) , scientists have explored late-stage functionalization strategies to modify VN derivatives. Compound X is a novel derivative of VN, obtained through photoredox-catalyzed hydroxymethylation. This functionalization introduces a formyl group, creating a promising site for further modifications. Researchers are keen on exploring its potential as a scaffold for drug development .
Organic Synthesis
In organic synthesis, Compound X serves as an interesting building block. Its unique structure, combining a tetrazole ring and an ether linkage, provides opportunities for diverse chemical transformations. Researchers are investigating its reactivity and compatibility with various reaction conditions, aiming to develop new synthetic methodologies .
Redox Chemistry
The difluorophenyl substituents in Compound X influence its redox properties. Researchers have synthesized related compounds (such as 1-(3,4-difluorophenyl)-(1a)) and studied their behavior using electron paramagnetic resonance (EPR) spectroscopy. Understanding the redox behavior of these compounds contributes to our knowledge of their potential applications in materials science and catalysis .
Triazole Chemistry
Compound X: contains a triazole moiety, which is a versatile building block in medicinal chemistry. Researchers are exploring its reactivity and potential for further functionalization. By modifying the triazole ring, they aim to develop new compounds with improved pharmacological properties, such as enhanced bioavailability or target specificity .
Pharmacological Studies
Although specific pharmacological studies on Compound X are limited, its structural features suggest potential interactions with biological targets. Researchers are investigating its binding affinity, metabolic stability, and toxicity profile. These studies will guide its further development as a potential therapeutic agent .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-(4-ethoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N5O3/c1-2-27-13-4-6-14(7-5-13)28-11-18(26)21-10-17-22-23-24-25(17)12-3-8-15(19)16(20)9-12/h3-9H,2,10-11H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVPWOBDHMFNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

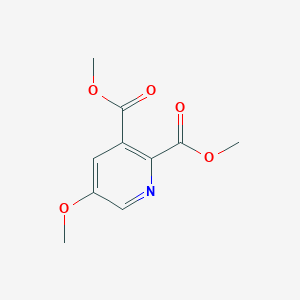
![Tert-butyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2674322.png)
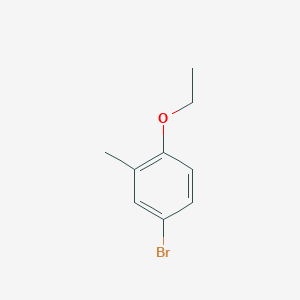

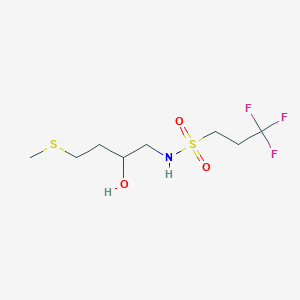
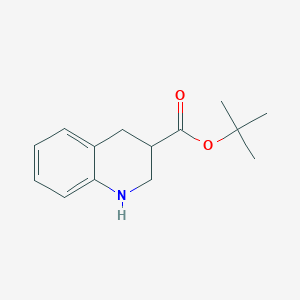
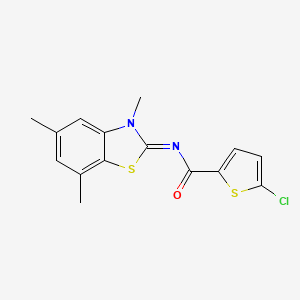

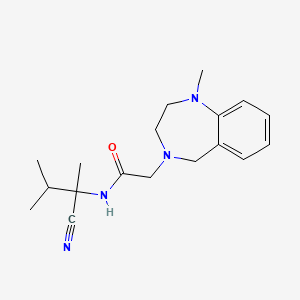
![5-(indoline-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2674339.png)

![2-(3,4-diethoxyphenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2674342.png)
